molecular formula C17H12N2O6S2 B2369411 (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 315679-91-5

(E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No. B2369411
CAS RN: 315679-91-5
M. Wt: 404.41
InChI Key: XGGOFKONBRVCSW-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C17H12N2O6S2 and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, including compounds similar to the one , demonstrating significant anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds reduced tumor volume, cell number, and increased the lifespan of Ehrlich Ascites Tumor-bearing mice while manifesting strong antiangiogenic effects (Chandrappa et al., 2010). Another study highlighted the synthesis of thiazolidinone derivatives showing moderate to strong antiproliferative activity in human leukemia cells, suggesting their potential in anticancer therapy (Chandrappa et al., 2009).

Antimicrobial Activity

Research has demonstrated that thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit weak to moderate antibacterial and antifungal activity against a variety of pathogens. This includes activity against Gram-negative bacteria and Candida albicans, indicating their potential in developing new antimicrobial agents (Alhameed et al., 2019).

Enzyme Inhibition

A study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids revealed that they are potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds, structurally related to the clinical aldose reductase inhibitor epalrestat, were found to be more effective than epalrestat in inhibiting the enzyme, highlighting their potential in treating diabetic complications (Kučerová-Chlupáčová et al., 2020).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of novel derivatives, exploring their potential applications in various fields of medicine and pharmacology. For instance, the synthesis of benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates was carried out, and their antimicrobial activity was evaluated (Spoorthy et al., 2021).

properties

IUPAC Name

2-[2-[(E)-[3-(furan-2-carbonylamino)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2/c20-14(21)9-25-11-5-2-1-4-10(11)8-13-16(23)19(17(26)27-13)18-15(22)12-6-3-7-24-12/h1-8H,9H2,(H,18,22)(H,20,21)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOFKONBRVCSW-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CO3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CO3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

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